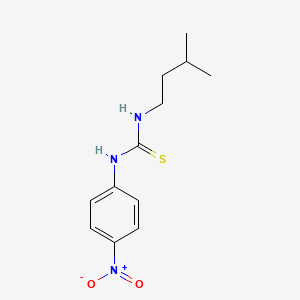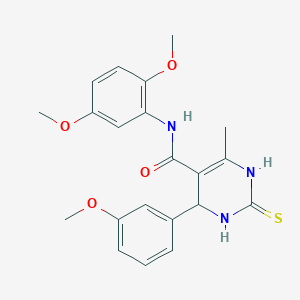![molecular formula C15H17ClN2O2 B3964273 1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol](/img/structure/B3964273.png)
1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol
説明
1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
作用機序
1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol 118,551 works by selectively blocking the beta-2 adrenergic receptors, which are found in various tissues including the lungs, heart, and skeletal muscle. By blocking these receptors, this compound 118,551 can inhibit the effects of adrenaline and other catecholamines, which are responsible for increasing heart rate, dilating airways, and other physiological responses.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce airway hyperresponsiveness in models of asthma and COPD. It has also been shown to reduce cardiac output and blood pressure in models of heart failure.
実験室実験の利点と制限
1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol 118,551 is a highly selective beta-2 adrenergic receptor antagonist, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, it is important to note that this compound 118,551 has limitations in terms of its selectivity, and may also interact with other receptors and ion channels. Additionally, the effects of this compound 118,551 may vary depending on the species and model used in experiments.
将来の方向性
There are a number of potential future directions for research involving 1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol 118,551. One area of interest is the role of beta-2 adrenergic receptors in cancer, as these receptors have been shown to be involved in tumor growth and metastasis. Additionally, there is interest in developing more selective beta-2 adrenergic receptor antagonists, which could have improved efficacy and fewer side effects compared to current drugs. Finally, there is interest in developing novel therapies that target beta-2 adrenergic receptors in combination with other pathways, in order to achieve greater therapeutic benefit.
科学的研究の応用
1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol 118,551 is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the role of beta-2 adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), heart failure, and other conditions.
特性
IUPAC Name |
1-(4-chlorophenoxy)-3-[(4-methylpyridin-2-yl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-11-6-7-17-15(8-11)18-9-13(19)10-20-14-4-2-12(16)3-5-14/h2-8,13,19H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQUTNOYMLODJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC(COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3964206.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3964214.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3964229.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964237.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-benzenedisulfonamide](/img/structure/B3964256.png)
![bis(2-methoxyethyl) 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3964267.png)


![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964288.png)
![4,4'-[(4-chloro-1,3-phenylene)disulfonyl]bis(2,6-dimethylmorpholine)](/img/structure/B3964295.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964302.png)